3-(4-Tert-butylphenyl)-5-chloro-[1,2,4]triazolo[4,3-a]pyrazine
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Overview
Description
3-(4-Tert-butylphenyl)-5-chloro-[1,2,4]triazolo[4,3-a]pyrazine is a nitrogen-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Tert-butylphenyl)-5-chloro-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-tert-butylphenylhydrazine with 5-chloro-1,2,4-triazole-3-carboxylic acid in the presence of a dehydrating agent . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
3-(4-Tert-butylphenyl)-5-chloro-[1,2,4]triazolo[4,3-a]pyrazine can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted triazolo[4,3-a]pyrazine derivatives.
Scientific Research Applications
3-(4-Tert-butylphenyl)-5-chloro-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Tert-butylphenyl)-5-chloro-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways . This inhibition can lead to the disruption of cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(4-Tert-butylphenyl)-5-chloro-[1,2,4]triazolo[4,3-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs . The presence of the tert-butyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Properties
Molecular Formula |
C15H15ClN4 |
---|---|
Molecular Weight |
286.76 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-5-chloro-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C15H15ClN4/c1-15(2,3)11-6-4-10(5-7-11)14-19-18-13-9-17-8-12(16)20(13)14/h4-9H,1-3H3 |
InChI Key |
NECIZURWQVYZKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C3N2C(=CN=C3)Cl |
Origin of Product |
United States |
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